1-Naphthalen-2-yl-3-(3-nitrophenyl)urea
Description
1-Naphthalen-2-yl-3-(3-nitrophenyl)urea is a bisarylurea compound characterized by a naphthalen-2-yl group attached to one nitrogen of the urea moiety and a 3-nitrophenyl group to the other. This structure confers unique steric and electronic properties due to the aromatic naphthalene system and the electron-withdrawing nitro substituent.
Properties
IUPAC Name |
1-naphthalen-2-yl-3-(3-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-17(18-14-6-3-7-16(11-14)20(22)23)19-15-9-8-12-4-1-2-5-13(12)10-15/h1-11H,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWXFWGKZKUHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalen-2-yl-3-(3-nitrophenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 2-naphthylamine with 3-nitrophenyl isocyanate under mild conditions. This reaction can be carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly approach .
Industrial Production Methods: Industrial production of N-substituted ureas, including this compound, often involves the reaction of corresponding amines with phosgene to generate isocyanates, which then react with other amines. due to the hazardous nature of phosgene, alternative methods using safer reagents like potassium isocyanate are preferred .
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalen-2-yl-3-(3-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Electrophilic substitution can be facilitated using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
1-Naphthalen-2-yl-3-(3-nitrophenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-Naphthalen-2-yl-3-(3-nitrophenyl)urea involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the naphthalene ring can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares key structural features, molecular properties, and applications of 1-naphthalen-2-yl-3-(3-nitrophenyl)urea and its analogs:
Key Observations:
- Electronic Effects: The nitro group (-NO₂) is electron-withdrawing, stabilizing the urea backbone and influencing reactivity in substitution or reduction reactions.
Physical Properties:
- Melting Points : Bisarylureas generally exhibit high melting points (e.g., 229–231°C for compound 1m in ) due to aromatic stacking. The naphthalene derivative likely has a higher melting point than benzyl or furan analogs .
- Solubility : Bulky naphthalene reduces aqueous solubility compared to pyridine or halogenated analogs, which benefit from polar substituents .
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